molecular formula C11H8Cl2N4O B8817100 2-((2,5-Dichloropyrimidin-4-yl)amino)benzamide CAS No. 1042434-76-3

2-((2,5-Dichloropyrimidin-4-yl)amino)benzamide

Cat. No. B8817100
M. Wt: 283.11 g/mol
InChI Key: JXKDIJVHWJCJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,5-Dichloropyrimidin-4-yl)amino)benzamide is a useful research compound. Its molecular formula is C11H8Cl2N4O and its molecular weight is 283.11 g/mol. The purity is usually 95%.
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properties

CAS RN

1042434-76-3

Product Name

2-((2,5-Dichloropyrimidin-4-yl)amino)benzamide

Molecular Formula

C11H8Cl2N4O

Molecular Weight

283.11 g/mol

IUPAC Name

2-[(2,5-dichloropyrimidin-4-yl)amino]benzamide

InChI

InChI=1S/C11H8Cl2N4O/c12-7-5-15-11(13)17-10(7)16-8-4-2-1-3-6(8)9(14)18/h1-5H,(H2,14,18)(H,15,16,17)

InChI Key

JXKDIJVHWJCJKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC2=NC(=NC=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-aminobenzamide (681 mg, 5.0 mmol), 2,4,5-trichloropyrimidine (2.75 g, 15 mmol, 3 equiv.) and concentrated HCl (aq) (1.72 mL, 20 mmol, 4 equiv.) in 2-propanol (100 mL) is heated at 60° C. for 12 h. The 2-propanol solvent is removed in vacuo. The resulting residue is neutralized to approximately pH=7 by adding 1 N NaOH (aq) followed by partition between EtOAc and water. Upon partition between EtOAc and water, a significant amount of precipitate is produced. This precipitate is collected by vacuum filtration and washed with small amounts of EtOAc and water, providing the product 2-(2,5-dichloropyrimidin-4-ylamino)benzamide; ESMS m/z 283.0 (M+H+).
Quantity
681 mg
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
1.72 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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